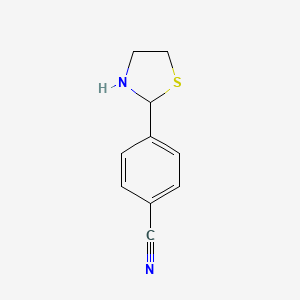

4-(1,3-Thiazolidin-2-yl)benzonitrile

Vue d'ensemble

Description

4-(1,3-Thiazolidin-2-yl)benzonitrile is an organic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol.

Applications De Recherche Scientifique

. Some of its applications include:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mécanisme D'action

Target of Action

The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .

Mode of Action

The exact mode of action of This compound Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by This compound Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of This compound Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The molecular and cellular effects of the action of This compound anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

Analyse Biochimique

Biochemical Properties

The thiazolidine motif in 4-(1,3-Thiazolidin-2-yl)benzonitrile is intriguing and has been found to possess extensive biological potential . It has been reported to interact with various enzymes, proteins, and other biomolecules, exhibiting properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and hypoglycemic activities .

Cellular Effects

This compound can influence cell function in various ways. For instance, it has been reported to improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS), thereby exhibiting hypoglycemic, antimicrobial, and antioxidant actions respectively .

Molecular Mechanism

The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it stimulates the PPAR-γ receptor to improve insulin resistance and inhibits cytoplasmic Mur ligases for its antimicrobial action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazolidin-2-yl)benzonitrile typically involves the reaction of aniline, chloro benzaldehyde, and thioglycolic acid (TGA) under specific conditions . The reaction is often catalyzed by CoFe2O4@SiO2/PrNH2 nanoparticles, which act as a magnetically recyclable, green, and efficient catalyst . The reaction conditions usually involve refluxing in toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Thiazolidin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazolidine derivatives.

Comparaison Avec Des Composés Similaires

4-(1,3-Thiazolidin-2-yl)benzonitrile can be compared with other thiazolidine derivatives, such as:

1,3-Thiazolidin-4-ones: Known for their antimicrobial and antifungal activities.

1,3-Thiazolidine-2,4-diones: Used in antidiabetic drugs like pioglitazone and rosiglitazone.

2-Thioxo-1,3-thiazolidin-4-ones: Exhibiting significant pharmacological activities.

The uniqueness of this compound lies in its specific structural features and the presence of the benzonitrile group, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

4-(1,3-thiazolidin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLYORCAGNIGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)

![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)

![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol](/img/structure/B2566718.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566721.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)

![2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B2566732.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2566734.png)

![4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2566736.png)